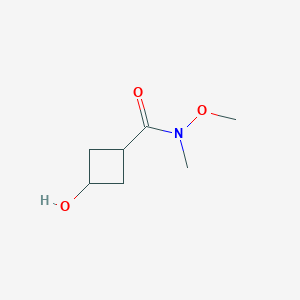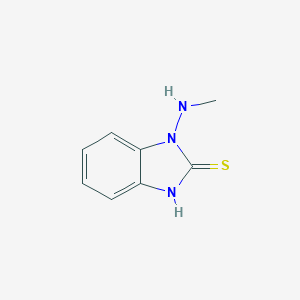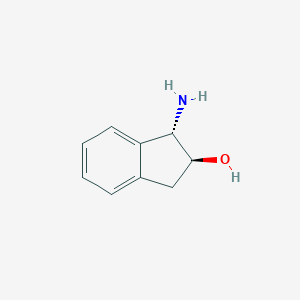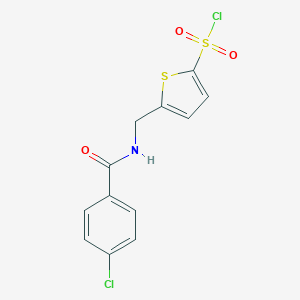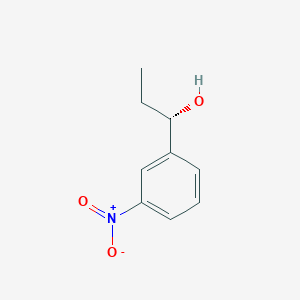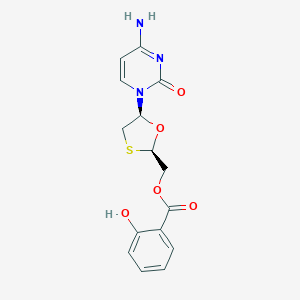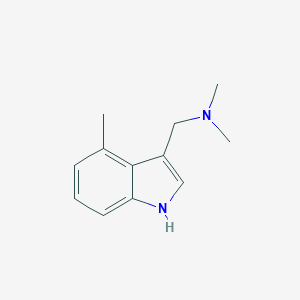
4-methylgramine
Overview
Description
N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine is a compound belonging to the indole family. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine typically involves the alkylation of 4-methylindole with N,N-dimethylformamide (DMF) and a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates . The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Corresponding oxidized indole derivatives
Reduction: Reduced amine derivatives
Substitution: Halogenated or sulfonylated indole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions and for the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methyl-1H-indol-3-yl)methanamine: Studied for its antimicrobial activity.
The uniqueness of N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-5-4-6-11-12(9)10(7-13-11)8-14(2)3/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZUIRKWLKMHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
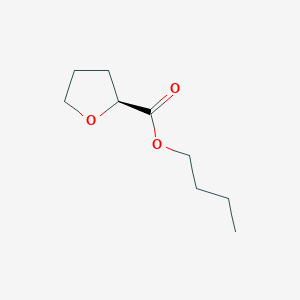
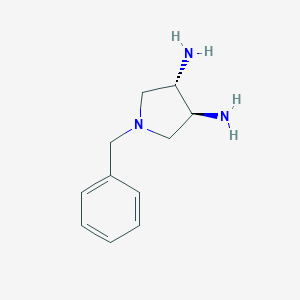
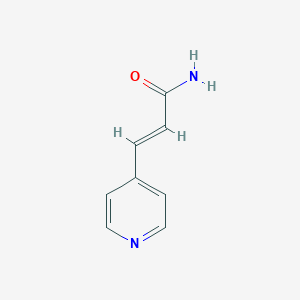
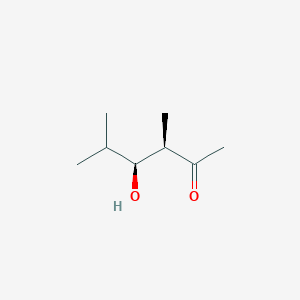
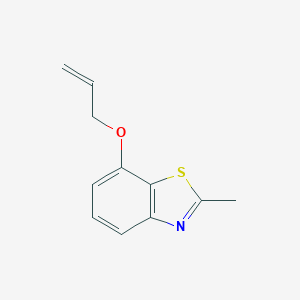
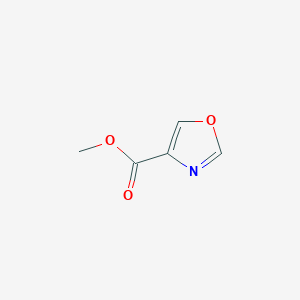
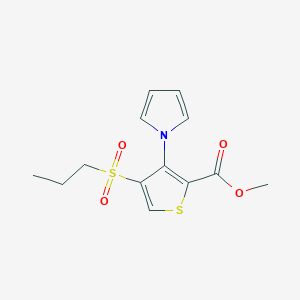
![Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one](/img/structure/B63264.png)
